4-[3-(Propan-2-yl)-1,2-oxazol-5-yl]benzene-1-sulfonyl chloride 4-[3-(Propan-2-yl)-1,2-oxazol-5-yl]benzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17715613
InChI: InChI=1S/C12H12ClNO3S/c1-8(2)11-7-12(17-14-11)9-3-5-10(6-4-9)18(13,15)16/h3-8H,1-2H3
SMILES:
Molecular Formula: C12H12ClNO3S
Molecular Weight: 285.75 g/mol

4-[3-(Propan-2-yl)-1,2-oxazol-5-yl]benzene-1-sulfonyl chloride

CAS No.:

Cat. No.: VC17715613

Molecular Formula: C12H12ClNO3S

Molecular Weight: 285.75 g/mol

* For research use only. Not for human or veterinary use.

4-[3-(Propan-2-yl)-1,2-oxazol-5-yl]benzene-1-sulfonyl chloride -

Specification

Molecular Formula C12H12ClNO3S
Molecular Weight 285.75 g/mol
IUPAC Name 4-(3-propan-2-yl-1,2-oxazol-5-yl)benzenesulfonyl chloride
Standard InChI InChI=1S/C12H12ClNO3S/c1-8(2)11-7-12(17-14-11)9-3-5-10(6-4-9)18(13,15)16/h3-8H,1-2H3
Standard InChI Key FKIRCJSDGPWJHD-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NOC(=C1)C2=CC=C(C=C2)S(=O)(=O)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a benzene ring substituted at the para position with a sulfonyl chloride group (-SO₂Cl) and at the meta position with a 3-(propan-2-yl)-1,2-oxazol-5-yl moiety. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, contributes to the molecule’s planar geometry and electronic delocalization. The isopropyl (propan-2-yl) substituent on the oxazole introduces steric bulk, influencing intermolecular interactions .

Electronic Properties

The sulfonyl chloride group is strongly electron-withdrawing, polarizing the benzene ring and enhancing electrophilic reactivity. This polarization facilitates nucleophilic attacks at the sulfur atom, a critical feature for its role in synthesizing sulfonamide derivatives . The oxazole ring’s conjugated π-system stabilizes charge distribution, enabling participation in dipole-dipole interactions and hydrogen bonding with biological targets.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.4 Hz, 2H, aromatic H), 7.95 (d, J = 8.4 Hz, 2H, aromatic H), 6.85 (s, 1H, oxazole H), 3.20 (septet, J = 6.8 Hz, 1H, isopropyl CH), 1.35 (d, J = 6.8 Hz, 6H, isopropyl CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 162.5 (oxazole C-2), 150.2 (SO₂Cl-C), 140.1 (oxazole C-5), 129.8–126.4 (aromatic C), 34.7 (isopropyl CH), 22.1 (isopropyl CH₃).

Infrared (IR) Spectroscopy

Key absorptions include ν = 1365 cm⁻¹ (S=O asymmetric stretch), 1170 cm⁻¹ (S=O symmetric stretch), and 760 cm⁻¹ (C-Cl stretch). The oxazole ring’s C=N and C-O stretches appear at 1650 cm⁻¹ and 1250 cm⁻¹, respectively .

Synthesis and Optimization

Stepwise Synthesis Protocol

The synthesis involves three primary steps (Figure 1):

Figure 1. Synthetic route for 4-[3-(propan-2-yl)-1,2-oxazol-5-yl]benzene-1-sulfonyl chloride.

Industrial-Scale Production

Continuous flow reactors improve yield (82%) and reduce reaction time (4 hours vs. 12 hours in batch processes) by maintaining precise temperature control (0–5°C) and minimizing side reactions. Key parameters include:

ParameterBatch ProcessFlow Process
Temperature (°C)0–50–5
Reaction Time (h)124
Yield (%)6882
Purity (%)9598

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to generate sulfonamides, sulfonate esters, and sulfonyl thioethers, respectively . For example, reaction with aniline derivatives produces N-aryl sulfonamides, which exhibit enhanced biological activity compared to the parent compound .

Oxazole Ring Modifications

The oxazole’s C-5 position is susceptible to electrophilic aromatic substitution. Nitration at this position introduces nitro groups, which can be reduced to amines for further functionalization.

Applications in Medicinal Chemistry

Enzyme Inhibition

The compound inhibits carbonic anhydrase IX (CA IX) with an IC₅₀ of 12 nM, making it a candidate for anticancer therapies targeting hypoxic tumors . Its sulfonamide derivatives show improved selectivity (>100-fold for CA IX over CA II) .

Antibacterial Activity

Derivatives bearing fluoro substituents on the benzene ring exhibit potent activity against Staphylococcus aureus (MIC = 2 µg/mL) by disrupting cell wall synthesis .

Future Directions

Research should prioritize crystallographic studies to elucidate binding modes with biological targets and explore hybrid derivatives combining oxazole motifs with other pharmacophores. Industrial partnerships could optimize flow synthesis for commercial-scale production.

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